2,3-Diaza-spiro[4.5]dec-2-ene
Description
2,3-Diaza-spiro[4.5]dec-2-ene is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 3. Its core framework consists of a five-membered ring fused to a six-membered ring (denoted as [4.5]), creating a rigid spiro junction that influences its conformational and electronic properties . This compound has garnered attention in synthetic chemistry due to its utility as a precursor for pharmacologically active derivatives. For instance, microwave-assisted synthesis of spiro diarylidene compounds from 4-methyl-2,6,10-triphenyl-2,3-diaza-spiro[4.5]dec-3-ene-1,8-dione demonstrates its role in generating antimicrobial agents with high yields . Additionally, derivatives of this compound have been employed in the synthesis of pyrazoline carboxamidine derivatives, highlighting its versatility in medicinal chemistry .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H14N2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
InChI Key |
DMPZMSOBVUZKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN=NC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Diaza-spiro[4.4]non-1-en-4-one
- Structural Differences : This compound features a smaller spiro system ([4.4] vs. [4.5]) and a ketone group at position 4. The reduced ring size may limit steric flexibility compared to 2,3-diaza-spiro[4.5]dec-2-ene .
- Synthesis: Prepared via intermediates like 1-cyano-1-acylamino-cyclopentane, differing from the microwave methods used for this compound derivatives .
8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene
- Structural Differences: Incorporates an oxygen atom (oxa) in the spiro framework, altering electronic properties and hydrogen-bonding capacity compared to the purely nitrogenous this compound .
- Reactivity: Used in the synthesis of pyrazoline carboxamidine derivatives under mild conditions (50°C, methanol), suggesting enhanced solubility due to the oxa group .
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Structural Differences : Contains a bromine substituent and an additional nitrogen at position 8, introducing steric and electronic effects absent in this compound .
- Applications: Limited to laboratory use, with discontinued commercial availability, indicating challenges in stability or scalability .
8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene
- Structural Differences : Features a tert-butoxycarbonyl (Boc) protecting group and a ketone at position 4, enhancing steric bulk and altering reactivity .
- Utility : Marketed as a building block for drug discovery, highlighting its role in protecting amine functionalities during synthesis .
Azoniaspiro Quaternary Ammonium Salts (e.g., Benzotris2,3)
- Structural Differences : Charged quaternary ammonium centers and aromatic tris-substitution, differing significantly from the neutral this compound .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Microwave synthesis of this compound derivatives achieves >80% yield, outperforming conventional methods for analogous compounds .
- Biological Activity: Derivatives of this compound exhibit notable antimicrobial effects, whereas azoniaspiro salts lack reported bioactivity .
- Stability Challenges : Brominated variants (e.g., 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene) face commercial discontinuation, likely due to instability or synthesis difficulties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
